Cas no 1806332-34-2 (2,4-Difluoro-3-methylbenzenesulfonamide)
2,4-Difluoro-3-methylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2,4-Difluoro-3-methylbenzenesulfonamide
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- MDL: MFCD28790279
- Inchi: 1S/C7H7F2NO2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
- InChI Key: ZNADFFSPQOYFNT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C)C=1F)F)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 275
- Topological Polar Surface Area: 68.5
2,4-Difluoro-3-methylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010014633-250mg |
2,4-Difluoro-3-methylbenzenesulfonamide |
1806332-34-2 | 97% | 250mg |
480.00 USD | 2021-07-05 | |
| Alichem | A010014633-500mg |
2,4-Difluoro-3-methylbenzenesulfonamide |
1806332-34-2 | 97% | 500mg |
806.85 USD | 2021-07-05 | |
| Alichem | A010014633-1g |
2,4-Difluoro-3-methylbenzenesulfonamide |
1806332-34-2 | 97% | 1g |
1,519.80 USD | 2021-07-05 | |
| Enamine | EN300-20945659-0.05g |
2,4-difluoro-3-methylbenzene-1-sulfonamide |
1806332-34-2 | 95% | 0.05g |
$76.0 | 2023-09-16 | |
| Enamine | EN300-20945659-0.1g |
2,4-difluoro-3-methylbenzene-1-sulfonamide |
1806332-34-2 | 95% | 0.1g |
$113.0 | 2023-09-16 | |
| Enamine | EN300-20945659-0.25g |
2,4-difluoro-3-methylbenzene-1-sulfonamide |
1806332-34-2 | 95% | 0.25g |
$162.0 | 2023-09-16 | |
| Enamine | EN300-20945659-0.5g |
2,4-difluoro-3-methylbenzene-1-sulfonamide |
1806332-34-2 | 95% | 0.5g |
$310.0 | 2023-09-16 | |
| Enamine | EN300-20945659-1.0g |
2,4-difluoro-3-methylbenzene-1-sulfonamide |
1806332-34-2 | 95% | 1g |
$414.0 | 2023-05-26 | |
| Enamine | EN300-20945659-2.5g |
2,4-difluoro-3-methylbenzene-1-sulfonamide |
1806332-34-2 | 95% | 2.5g |
$810.0 | 2023-09-16 | |
| Enamine | EN300-20945659-5.0g |
2,4-difluoro-3-methylbenzene-1-sulfonamide |
1806332-34-2 | 95% | 5g |
$1199.0 | 2023-05-26 |
2,4-Difluoro-3-methylbenzenesulfonamide Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2,4-Difluoro-3-methylbenzenesulfonamide
Recent Advances in the Study of 2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1806332-34-2) in Chemical Biology and Pharmaceutical Research
2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1806332-34-2) is a sulfonamide derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its unique fluorine substitutions and methyl group, has been explored for its biochemical properties and therapeutic potential. Recent studies have focused on its role as a key intermediate or active pharmaceutical ingredient (API) in the synthesis of novel therapeutics targeting various diseases, including cancer, infectious diseases, and neurological disorders.
One of the most notable advancements in the study of 2,4-Difluoro-3-methylbenzenesulfonamide is its application in the development of kinase inhibitors. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with cancer and other proliferative diseases. Researchers have synthesized and evaluated derivatives of this compound for their ability to selectively inhibit specific kinases, such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). Preliminary results indicate that these derivatives exhibit promising inhibitory activity, with potential for further optimization to enhance potency and selectivity.
In addition to its role in kinase inhibition, 2,4-Difluoro-3-methylbenzenesulfonamide has been investigated for its antimicrobial properties. Recent studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains. The compound's mechanism of action appears to involve interference with essential metabolic pathways in microbial cells, making it a candidate for the development of new antimicrobial agents. These findings are particularly relevant in the context of the growing global threat of antimicrobial resistance (AMR).
The synthetic pathways for 2,4-Difluoro-3-methylbenzenesulfonamide have also been a focus of recent research. Advances in green chemistry and catalytic methods have enabled more efficient and environmentally friendly synthesis of this compound. For instance, researchers have reported the use of palladium-catalyzed cross-coupling reactions to introduce the fluorine and methyl groups with high regioselectivity. These methodological improvements not only enhance the scalability of production but also reduce the environmental impact of chemical synthesis.
Pharmacokinetic and toxicological studies of 2,4-Difluoro-3-methylbenzenesulfonamide are still in the early stages, but initial data suggest favorable absorption and distribution profiles. However, further investigations are needed to fully understand its metabolic fate and potential toxicity. These studies are crucial for determining the compound's suitability for clinical development and ensuring its safety in therapeutic applications.
In conclusion, 2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1806332-34-2) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse applications, from kinase inhibition to antimicrobial activity, highlight its versatility and potential for drug development. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its therapeutic properties, paving the way for its eventual translation into clinical use.
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